molecular formula C7H12N2O B14649756 2,3-Bis(dimethylamino)cycloprop-2-en-1-one CAS No. 50338-18-6

2,3-Bis(dimethylamino)cycloprop-2-en-1-one

Cat. No.: B14649756
CAS No.: 50338-18-6
M. Wt: 140.18 g/mol
InChI Key: PNVAMADMHHFLTM-UHFFFAOYSA-N
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Description

2,3-Bis(dimethylamino)cycloprop-2-en-1-one is a unique organic compound characterized by its cyclopropenone core structure. This compound is notable for its potential applications in various fields, including organic synthesis and catalysis. Its structure consists of a three-membered cyclopropenone ring substituted with two dimethylamino groups, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)cycloprop-2-en-1-one typically involves the reaction of dimethylamine with cyclopropenone derivatives. One common method includes the reaction of cyclopropenone with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(dimethylamino)cycloprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed:

Scientific Research Applications

2,3-Bis(dimethylamino)cycloprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(dimethylamino)cycloprop-2-en-1-one involves its interaction with various molecular targets. The compound’s cyclopropenone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

50338-18-6

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2,3-bis(dimethylamino)cycloprop-2-en-1-one

InChI

InChI=1S/C7H12N2O/c1-8(2)5-6(7(5)10)9(3)4/h1-4H3

InChI Key

PNVAMADMHHFLTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C1=O)N(C)C

Origin of Product

United States

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